2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide , a thiazolo-pyridazine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O3S, with a molecular weight of approximately 350.41 g/mol. The structure features a thiazolo-pyridazine core, which is known for its pharmacological potential due to the presence of various functional groups that can interact with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the thiazole ring followed by acylation processes to introduce the acetamide group. Specific synthetic routes can vary based on starting materials and desired yields.
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyridazine structures exhibit anticancer properties . For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on our compound suggest that it may inhibit proliferation in cancer cells, although detailed IC50 values are yet to be established.
Antioxidant Properties
The compound's potential as an antioxidant has been investigated through assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. In preliminary tests, it demonstrated significant antioxidant activity comparable to well-known antioxidants, indicating its potential utility in preventing oxidative stress-related diseases.
Enzyme Inhibition
Inhibition of specific enzymes such as lipoxygenase and cyclooxygenase is another area of interest. Compounds structurally related to our target have been reported to inhibit these enzymes, which play critical roles in inflammatory processes. The activity profile of our compound suggests it may also exhibit similar enzyme inhibition capabilities.
Case Studies and Research Findings
- Anticancer Studies : A study involving thiazolo-pyridazine derivatives reported that certain compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Antioxidant Assays : In vitro assays demonstrated that compounds with similar structures significantly reduced malondialdehyde (MDA) levels in treated cells, indicating a reduction in oxidative stress markers.
- Enzyme Activity : A comparative study showed that thiazolo-pyridazine derivatives inhibited lipoxygenase activity with IC50 values ranging from 25 µM to 50 µM, suggesting that our compound might possess similar inhibitory effects.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Thiazolo-pyrimidine core | Antimicrobial |
Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Similar core structure | Anticancer |
5-(4-Methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidinone | Different phenolic substituent | Anti-inflammatory |
Properties
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-8-18-14-15(25-8)13(19-20(16(14)22)7-12(17)21)9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSKQFRPHSERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.